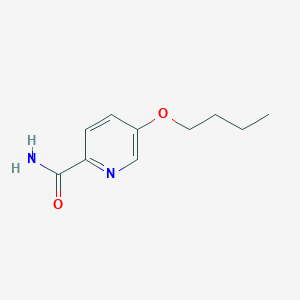
5-Butoxypyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butoxypyridine-2-carboxamide: is an organic compound that belongs to the class of pyridine carboxamides It is characterized by a pyridine ring substituted with a butoxy group at the 5-position and a carboxamide group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butoxypyridine-2-carboxamide typically involves the amidation of 5-butoxypyridine-2-carboxylic acid with an appropriate amine. The reaction can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions. Common reagents used in this process include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in solvents such as DMF (dimethylformamide) or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 5-Butoxypyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions
Major Products:
Oxidation: Formation of 5-butoxypyridine-2-carboxylic acid.
Reduction: Formation of 5-butoxypyridine-2-amine.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Butoxypyridine-2-carboxamide is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: This compound has shown promise in the development of new drugs, particularly as a scaffold for designing inhibitors against specific enzymes or receptors. Its derivatives have been studied for their antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers .
Mecanismo De Acción
The mechanism of action of 5-Butoxypyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic pathways. The exact molecular targets and pathways can vary depending on the specific derivative and application .
Comparación Con Compuestos Similares
- 5-Butylpyridine-2-carboxamide
- 5-Methoxypyridine-2-carboxamide
- 5-Ethoxypyridine-2-carboxamide
Comparison: Compared to its analogs, 5-Butoxypyridine-2-carboxamide exhibits unique properties due to the presence of the butoxy group. This group can influence the compound’s solubility, reactivity, and biological activity. For example, the butoxy group may enhance the compound’s lipophilicity, making it more effective in crossing cell membranes and interacting with intracellular targets .
Propiedades
Número CAS |
89816-14-8 |
|---|---|
Fórmula molecular |
C10H14N2O2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
5-butoxypyridine-2-carboxamide |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-6-14-8-4-5-9(10(11)13)12-7-8/h4-5,7H,2-3,6H2,1H3,(H2,11,13) |
Clave InChI |
BWPWOGKCDGXXRS-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CN=C(C=C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


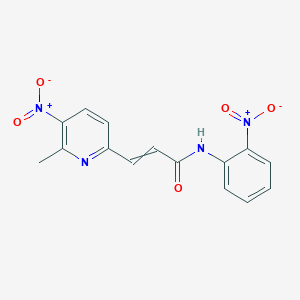
![2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane](/img/structure/B14375552.png)
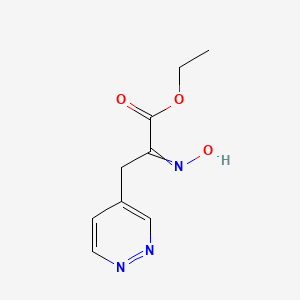

![2-Butylpyrazolo[5,1-a]isoquinoline](/img/structure/B14375562.png)
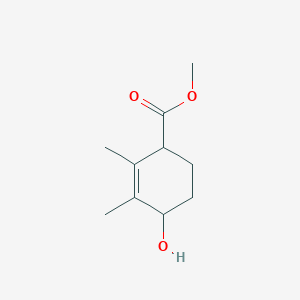
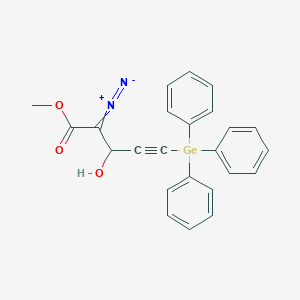
![3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14375604.png)
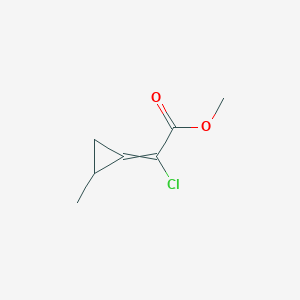
![Bicyclo[5.2.1]deca-1,6-diene](/img/structure/B14375607.png)
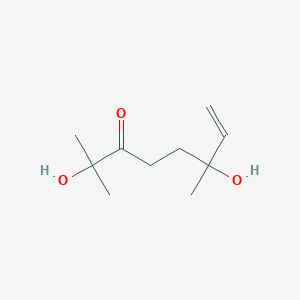
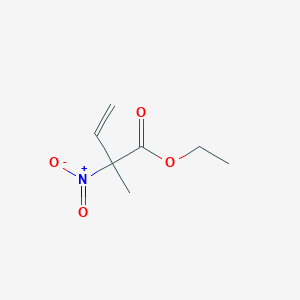
![1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene](/img/structure/B14375631.png)
![({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid](/img/structure/B14375637.png)
